molecular formula C24H33NaO7S2 B571011 Benzene, 1,1'-oxybis-, tetrapropylene derivs., sulfonated, sodium salts CAS No. 119345-04-9

Benzene, 1,1'-oxybis-, tetrapropylene derivs., sulfonated, sodium salts

Cat. No. B571011
M. Wt: 520.631
InChI Key: ZIWRUEGECALFST-UHFFFAOYSA-M
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Description

“Benzene, 1,1’-oxybis-, tetrapropylene derivs., sulfonated, sodium salts” is a multi-constituent substance . It is also known by various trade names such as Aerosol DPOS-45, Calfax DB-45, DOWFAX 2A1 SOLUTION SURFACTANT, and others . It has excellent emulsifying, dispersing, cleansing, and wetting abilities . It has a certain tolerance to inorganic electrolyte and oxidants .


Synthesis Analysis

The most widely used method for preparing sulfonates like this substance is the sulfonation reaction through a continuous reactor, such as a falling film reactor . Generally, tetrapropylene diphenyl ether and fuming sulfuric acid or sulfur trioxide react through the reactor. Then, sodium hydroxide or sodium carbonate neutralizes the reaction, finally obtaining the product .


Molecular Structure Analysis

The molecular formula of this substance is C24H32O7S2Na2 . It is a multi-constituent substance .


Chemical Reactions Analysis

The primary chemical reaction involved in the production of this substance is the sulfonation reaction . This involves the reaction of tetrapropylene diphenyl ether with fuming sulfuric acid or sulfur trioxide in a continuous reactor .


Physical And Chemical Properties Analysis

This substance appears as a yellow transparent liquid or solid . It is soluble in water and is stable under normal conditions .

Scientific Research Applications

  • Effect on Soil Bacteria : Tetrapropylene sodium alkyl benzene sulphonate (a derivative of the compound) inhibited the growth of the soil bacterium Azotobacter in vitro and reduced its population in soil for three weeks at a concentration of 100 ppm (Dhawan & Mishra, 1976).

  • Degradation Studies : A bacterium (isolant C12B) showed variable growth and oxidation of alcohols of different carbon lengths, and it could degrade 66% of sodium lauryl sulfate but only 11% of tetrapropylene ABS, a related compound (Payne, 1963).

  • Fuel Cell Applications : Locally and densely sulfonated poly(ether sulfone)s, prepared through nucleophilic substitution and sulfonation processes, were studied for fuel cell applications. These polymers formed phase-separated structures, inducing efficient proton conduction (Matsumoto, Higashihara, & Ueda, 2009).

  • Impact of Inorganic Salts : The presence of inorganic salts like Na+, Mg2+, and Ca2+ affects the structure and dynamics of alkyl benzene sulfonate monolayers at the air/water interface. The salt tolerance of the surfactants varies based on their composition (Zhao, Xu, Yuan, Chen, & Yan, 2010).

  • Adsorption Behaviors : The interactions of various benzene and naphthalene sulfonates with activated carbon cloth during adsorption from aqueous solutions were examined, showing different behaviors influenced by structural factors and acidity (Ayranci & Duman, 2010).

  • Surfactant Interaction Studies : The interaction between anionic (sodium dodecyl benzene sulfonate) and nonionic surfactants was studied using nuclear magnetic resonance, revealing mixed micelle formation (Bansal, Biswas, & Balasubramanian, 1979).

  • Micellization and Surface Properties : The micellization and surface properties of mono-tetrapropylene diphenyl ether disulfonate and di-tetrapropylene diphenyl ether disulfonate were investigated, showing better surface activity and formation of micelles compared to similar compounds (Bai, Liu, Jiao, Wang, Huo, & Niu, 2017).

  • Attachment to Polymeric Substrates : Sulfonic acid groups were attached to various polymeric substrates, including polyethylene and polypropylene, by cografting sodium styrene sulfonate with acrylic acid for potential use in ion exchangers (Sugiyama, Tsuneda, Saito, Furusaki, Sugo, & Makuuchi, 1993).

Safety And Hazards

In its solid form, this substance is flammable . It can cause moderate irritation to the skin, eyes, and respiratory system . Harmful products of combustion include CO and CO2 . Contact with strong oxidants can cause it to burn .

properties

IUPAC Name

sodium;4-(4-dodecoxysulfonylphenoxy)benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34O7S2.Na/c1-2-3-4-5-6-7-8-9-10-11-20-30-33(28,29)24-18-14-22(15-19-24)31-21-12-16-23(17-13-21)32(25,26)27;/h12-19H,2-11,20H2,1H3,(H,25,26,27);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIWRUEGECALFST-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOS(=O)(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33NaO7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Solid; [Reference #1] 10-15% Aqueous solution: Light yellow liquid; [Kodak MSDS]
Record name Benzene, 1,1'-oxybis-, tetrapropylene derivs., sulfonated, sodium salts
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Record name Benzene, 1,1'-oxybis-, tetrapropylene derivatives, sulfonated, sodium salts
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Product Name

Sodium dodecyl diphenyl ether disulfonate

CAS RN

119345-04-9
Record name Benzene, 1,1'-oxybis-, tetrapropylene derivs., sulfonated, sodium salts
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzene, 1,1'-oxybis-, tetrapropylene derivs., sulfonated, sodium salts
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Citations

For This Compound
6
Citations
JD Rogers, TL Burke, SG Osborn, JN Ryan - 2015 - pstorage-acs-6854636.s3 …
Two sources were used to identify compounds for the screening framework: a list 3 of compounds compiled by the US Environmental Protection Agency (EPA) in 20111 4 and the …
O Johansson, E Jansson, A Persson - Goodpoint AB, Norway, 2012 - nordicscreening.org
As an assignment from the Swedish Environmental Protection Agency, Goodpoint has performed a literature survey of surfactant use in the Nordic countries (Sweden, Finland, Denmark…
Number of citations: 6 nordicscreening.org
T Abo, T Yuki, R Xu, D Araki, Y Takahashi… - The Journal of …, 2018 - jstage.jst.go.jp
The Short Time Exposure (STE) test method is an in vitro method for assessing the eye irritation potential of chemicals and is used to classify the Globally Harmonized System of …
Number of citations: 9 www.jstage.jst.go.jp
J Oltmanns, O Licht, A Bitsch, ML Bohlen… - … Science: Processes & …, 2018 - pubs.rsc.org
The European Food Safety Authority (EFSA) is responsible for risk assessment of all aspects of food safety, including the establishment of procedures aimed at the identification of …
Number of citations: 10 pubs.rsc.org
A Bitsch, ML Bohlen, S Escher, O Licht… - EFSA Supporting …, 2016 - Wiley Online Library
The objective of this study was to develop and test a procedure for the identification of chemicals registered under the REACH Regulation that are of potential health concern and are …
Number of citations: 12 efsa.onlinelibrary.wiley.com
安保孝幸 - 2018 - ynu.repo.nii.ac.jp
動物実験禁止の社会的な要求等から, 動物を用いない安全性試験である動物実験代替法の開発は喫緊の課題である. ウサギを用いる眼刺激性試験 (Draize 試験) の代替法は動物愛護の観点から…
Number of citations: 3 ynu.repo.nii.ac.jp

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